N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide
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Overview
Description
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is a synthetic organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and an amide linkage to a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of benzylidene acetones with ammonium thiocyanates, followed by aromatization and S-methylation.
Substitution Reactions: The pyrimidine ring is further functionalized by introducing the 4-methylphenyl group through nucleophilic substitution reactions.
Amide Formation: The final step involves the coupling of the substituted pyrimidine with butanamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the amide linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Imatinib: A selective inhibitor of protein kinase C, used in the treatment of chronic myeloid leukemia.
Dasatinib: Another kinase inhibitor with applications in cancer treatment
Uniqueness
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide is unique due to its specific substitution pattern on the pyrimidine ring and its amide linkage to butanamide. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]butanamide |
InChI |
InChI=1S/C22H25N5O/c1-4-5-21(28)25-18-10-12-19(13-11-18)26-22-23-16(3)14-20(27-22)24-17-8-6-15(2)7-9-17/h6-14H,4-5H2,1-3H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
BUEKQVVKXWPGJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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